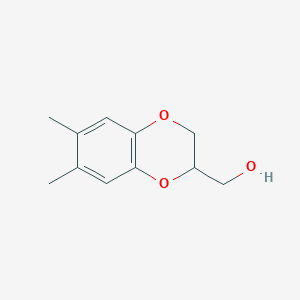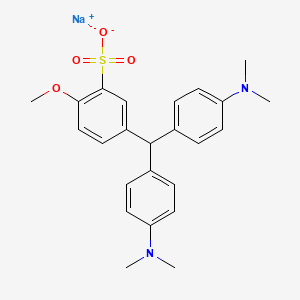
Benzenesulfonic acid, 5-(bis(4-(dimethylamino)phenyl)methyl)-2-methoxy-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 5-(bis(4-(dimethylamino)phenyl)methyl)-2-methoxy-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid. This compound is known for its unique chemical structure, which includes a sulfonic acid group attached to a benzene ring, along with additional functional groups that enhance its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid. The reaction is exothermic and reaches equilibrium at a specific sulfuric acid concentration, usually between 74% and 78%, depending on temperature and water formation
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes, such as the Monsanto process, which uses oleum (fuming sulfuric acid) to achieve high yields . The process is designed to minimize waste and maximize efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert sulfonic acids to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, detergents, and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as probes for protein interactions.
Medicine: Utilized in the formulation of certain drugs, particularly those requiring enhanced solubility and stability.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid derivatives involves their ability to interact with various molecular targets. The sulfonic acid group is highly polar and can form strong hydrogen bonds with biological molecules, influencing their activity and function. These compounds can also act as catalysts in chemical reactions, facilitating the formation or breaking of chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with similar properties but different applications.
p-Toluenesulfonic Acid: A derivative with a methyl group, commonly used as a catalyst in organic synthesis.
Phenylsulfonic Acid: Similar in structure but lacks the additional functional groups present in the compound .
Uniqueness
The uniqueness of benzenesulfonic acid, 5-(bis(4-(dimethylamino)phenyl)methyl)-2-methoxy-, sodium salt lies in its specific functional groups, which enhance its reactivity and broaden its range of applications. The presence of dimethylamino and methoxy groups provides additional sites for chemical reactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
6310-59-4 |
|---|---|
Molekularformel |
C24H27N2NaO4S |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
sodium;5-[bis[4-(dimethylamino)phenyl]methyl]-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C24H28N2O4S.Na/c1-25(2)20-11-6-17(7-12-20)24(18-8-13-21(14-9-18)26(3)4)19-10-15-22(30-5)23(16-19)31(27,28)29;/h6-16,24H,1-5H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
WZZYVJUQOGXVNI-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)OC)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)


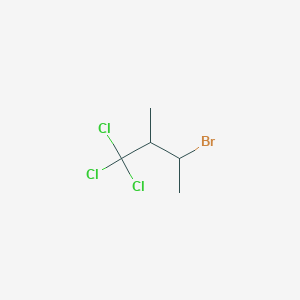



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
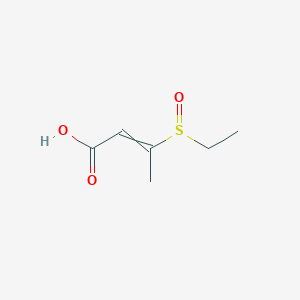
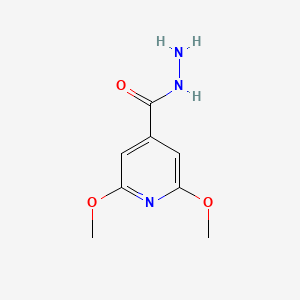
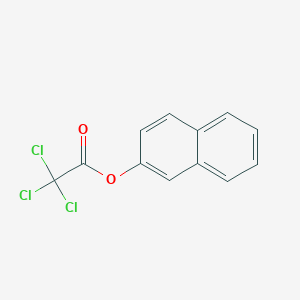
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
